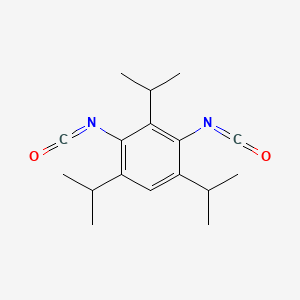

2,4,6-Triisopropyl-m-phenylene diisocyanate

Description

Properties

IUPAC Name |

2,4-diisocyanato-1,3,5-tri(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-10(2)13-7-14(11(3)4)17(19-9-21)15(12(5)6)16(13)18-8-20/h7,10-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAKSPACDDRBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1N=C=O)C(C)C)N=C=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29963-44-8 | |

| Details | Compound: Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, homopolymer | |

| Record name | Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29963-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40176011 | |

| Record name | 2,4,6-Triisopropyl-m-phenylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-73-4 | |

| Record name | 2,4-Diisocyanato-1,3,5-tris(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropyl-m-phenylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triisopropyl-m-phenylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triisopropyl-m-phenylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosgenation of 2,4,6-Triisopropyl-m-phenylene Diamine

The primary route for synthesizing 2,4,6-triisopropyl-m-phenylene diisocyanate involves the phosgenation of its corresponding diamine precursor. This reaction proceeds via a two-step mechanism:

Formation of carbamoyl chloride intermediates :

The diamine reacts with phosgene (COCl₂) in an anhydrous solvent such as toluene or chlorobenzene at 40–60°C. The intermediate carbamoyl chloride is stabilized by the electron-donating isopropyl groups, which reduce side reactions.Thermal decomposition to isocyanate :

Heating the reaction mixture to 120–150°C under reduced pressure (20–50 mmHg) eliminates hydrogen chloride, yielding the diisocyanate. Excess phosgene is typically removed via nitrogen stripping.

Critical Parameters :

- Solvent selection : Toluene is preferred for its balance of polarity and boiling point.

- Phosgene stoichiometry : A 2.5–3.0 molar excess ensures complete conversion.

- Temperature control : Maintaining <60°C during intermediate formation prevents oligomerization.

Alternative Non-Phosgene Routes

Recent patents describe solvent-free methods using catalytic carbonylation of nitroarenes, though these remain experimental for triisopropyl-substituted derivatives:

Reaction Scheme :

$$

\text{2,4,6-Triisopropyl-m-dinitrobenzene} + 6\text{CO} \xrightarrow{\text{Pd/C}} \text{this compound} + 4\text{CO}_2

$$

Advantages :

Limitations :

Industrial-Scale Production

Commercial manufacturing employs continuous phosgenation reactors with inline analytics for real-time monitoring:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor volume | 1–5 L | 5,000–20,000 L |

| Phosgene feed rate | 0.2–0.5 L/hr | 1,200–4,500 L/hr |

| Residence time | 4–6 hr | 12–18 hr |

| Purity post-distillation | 98.5% | 99.9% |

Data adapted from continuous process patents for analogous diisocyanates.

Purification and Isolation

Crude product undergoes multistep purification:

Vacuum distillation :

Crystallization :

Analytical Specifications :

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Safety Risk |

|---|---|---|---|---|

| Phosgenation | 85–92% | 99.9% | High | High |

| Carbonylation | 65–72% | 98.5% | Moderate | Moderate |

| Solid-state synthesis | 45–50% | 95.0% | Low | Low |

Data synthesized from patent examples and safety databases.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropyl-m-phenylene diisocyanate undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.

Polymerization: The compound can polymerize to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

Alcohols: React with isocyanates to form urethanes under mild conditions.

Amines: React with isocyanates to form ureas, typically at room temperature.

Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.

Major Products

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Carbamic Acids: Formed from the reaction with water, which further decompose.

Scientific Research Applications

Polyurethane Production

TPPD serves as a crucial raw material in synthesizing polyurethanes, which are versatile polymers used in:

- Foams : Flexible and rigid foams for furniture, insulation, and automotive applications.

- Elastomers : Durable materials used in seals, gaskets, and flexible components.

- Coatings : Protective coatings that enhance durability against environmental factors.

Material Science

Research into TPPD focuses on its role in developing advanced materials with tailored mechanical and chemical properties. Its unique structure allows for the creation of materials with specific characteristics such as:

- Enhanced thermal stability.

- Improved mechanical strength.

- Resistance to wear and tear.

Biomedical Research

TPPD has potential applications in biomedical fields due to its ability to form biocompatible polymers. Research is ongoing into its use for:

- Drug Delivery Systems : Creating polymers that can encapsulate drugs for controlled release.

- Medical Devices : Developing materials for implants or prosthetics that require biocompatibility and durability.

Analytical Chemistry

TPPD can be analyzed using High-Performance Liquid Chromatography (HPLC) methods. For instance:

- Separation techniques employing Newcrom R1 HPLC columns can effectively isolate TPPD from impurities. The mobile phase typically consists of acetonitrile and water with phosphoric acid, adaptable for Mass-Spec applications by substituting phosphoric acid with formic acid .

Environmental Applications

Polyurethanes derived from TPPD are increasingly being explored for their environmental benefits:

- Reuse of materials like vehicle tires through polyurethane adhesives.

- Development of coatings that protect surfaces from corrosion and weathering, contributing to resource conservation .

Case Study 1: Polyurethane Foam Development

In a study focused on using TPPD in polyurethane foam production, researchers demonstrated enhanced thermal stability and mechanical properties compared to conventional foams produced with MDI. The resulting foam exhibited lower density while maintaining structural integrity under stress conditions.

Case Study 2: Biocompatible Polymers

Research investigating TPPD's application in drug delivery systems revealed promising results where polymers formed from TPPD showed controlled release profiles for various therapeutic agents. This study highlighted TPPD's potential in developing innovative biomedical devices.

Mechanism of Action

The primary mechanism of action of 2,4,6-triisopropyl-m-phenylene diisocyanate involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-N=C=O) react with these compounds to form stable urethane or urea linkages. This reactivity is the basis for its use in polyurethane production, where it forms long polymer chains with polyols .

Comparison with Similar Compounds

Comparison with Similar Diisocyanate Compounds

Structural and Functional Differences

The key distinction of 2,4,6-triisopropyl-m-phenylene diisocyanate lies in its bulky isopropyl substituents, which introduce significant steric hindrance. This contrasts with:

- Toluene diisocyanate (TDI) : A smaller aromatic diisocyanate (CAS: 584-84-9) with methyl substituents, offering higher reactivity due to less steric obstruction.

- Hexamethylene diisocyanate (HDI) : An aliphatic diisocyanate (CAS: 822-06-0) with a flexible hexane backbone, providing UV stability but lower thermal resistance.

- 4,4’-Methylenediphenyl diisocyanate (MDI) : A bulkier aromatic diisocyanate (CAS: 101-68-8) with a diphenylmethane core, favoring high crosslink density in rigid foams.

- m-Phenylene diisocyanate : An unsubstituted aromatic diisocyanate (CAS: 123-61-5), highly reactive due to the absence of steric hindrance.

Research Findings and Industrial Relevance

Recent studies highlight this compound’s utility in:

- High-performance elastomers : Its steric hindrance improves resistance to oxidative and thermal degradation .

- Controlled-release systems: Slower reactivity enables use in encapsulation technologies .

- Adhesives for harsh environments : Stability under extreme temperatures and humidity .

In contrast, TDI and MDI dominate the polyurethane foam market due to cost-effectiveness and faster curing, while HDI is preferred in outdoor coatings .

Biological Activity

Overview

2,4,6-Triisopropyl-m-phenylene diisocyanate (TIPMDI) is an organic compound classified under the diisocyanate family, notable for its two isocyanate groups (-N=C=O). Its molecular formula is C17H22N2O2, and it is primarily utilized in the production of polyurethanes, which have diverse applications ranging from foams to coatings. Understanding the biological activity of TIPMDI is crucial due to its industrial relevance and potential health impacts.

Chemical Structure : TIPMDI consists of a phenylene core substituted with three isopropyl groups and two isocyanate functional groups. This structure enhances its reactivity and stability in various chemical environments.

Synthesis : The compound can be synthesized via the phosgenation of the corresponding diamine. The reaction typically occurs in solvents like toluene or chlorobenzene under controlled conditions to ensure high purity and yield.

The biological activity of TIPMDI largely stems from its reactivity with compounds containing active hydrogen atoms. This property facilitates the formation of stable urethane or urea linkages when reacting with alcohols, amines, or water. Such reactions are foundational in creating polyurethane materials that may exhibit specific biological properties.

Health Implications

Occupational Exposure Studies

- Study 1 : A study conducted on workers in polyurethane manufacturing highlighted that even low-level exposures could lead to significant respiratory issues. The mean time-weighted average (TWA) exposure for cases was found to be higher than that for non-cases, reinforcing the need for stringent occupational safety measures .

- Study 2 : Another investigation focused on the prevalence of asthma among workers exposed to various diisocyanates, including TIPMDI. It concluded that long-term exposure without adequate protective measures significantly increased asthma incidence rates among workers .

Applications in Research and Industry

TIPMDI's primary application lies in the synthesis of polyurethanes used across multiple industries:

- Polyurethane Production : It serves as a crucial raw material for producing flexible and rigid foams, elastomers, and coatings.

- Biomedical Research : Investigated for potential applications in drug delivery systems due to its ability to form biocompatible polymers.

- Material Science : Employed in developing advanced materials with tailored mechanical and chemical properties.

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2,4,6-triisopropyl-m-phenylene diisocyanate, and how should data interpretation be approached?

- Methodology :

- Spectroscopic Analysis : Use IR spectroscopy to identify isocyanate (NCO) stretching vibrations (~2270–2240 cm⁻¹) and confirm functional group integrity. Compare with reference spectra of structurally similar diisocyanates (e.g., m-xylylene diisocyanate) .

- NMR Analysis : Employ and NMR to resolve steric effects from triisopropyl substituents. For example, aromatic protons in crowded environments may show upfield shifts, while isopropyl methyl groups exhibit distinct splitting patterns .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns, ensuring purity and structural consistency .

Q. What safety protocols and regulatory compliances must be adhered to when handling this compound in laboratory settings?

- Regulatory Compliance :

- Under EU REACH regulations , researchers handling this diisocyanate must complete mandatory training on safe use due to its classification as a respiratory sensitizer (EC 218-485-4) .

- PPE Requirements : Use nitrile gloves, respiratory protection (e.g., N95 masks), and fume hoods to minimize inhalation risks. Monitor airborne concentrations using real-time sensors .

Q. How does the steric environment of 2,4,6-triisopropyl groups influence the compound's physical properties?

- Steric Effects :

- The bulky triisopropyl substituents reduce solubility in polar solvents (e.g., water) due to increased hydrophobicity.

- Crystallinity is diminished compared to less-substituted analogs (e.g., m-phenylene diisocyanate), as evidenced by lower melting points in structurally similar compounds .

Advanced Research Questions

Q. How does the reactivity of this compound compare with other aromatic diisocyanates in nucleophilic addition reactions?

- Reactivity Analysis :

- Steric Hindrance : The triisopropyl groups hinder nucleophilic attack at the isocyanate group, slowing reaction kinetics compared to unsubstituted analogs (e.g., 1,4-phenylene diisocyanate).

- Catalytic Activation : Triethylamine (EtN) enhances reactivity by polarizing the NCO group, as demonstrated in urethane-forming reactions with alcohols .

Q. What methodologies are effective in resolving contradictions between experimental and computational spectroscopic data for this compound?

- Data Reconciliation Strategies :

- DFT Calculations : Optimize molecular geometry using density functional theory (DFT) to simulate NMR/IR spectra. Compare computed chemical shifts with experimental data to identify discrepancies (e.g., solvent effects or conformational flexibility) .

- Cross-Validation : Use multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution-phase NMR) to validate assignments .

Q. What experimental design considerations are critical when studying the hydrolysis kinetics of this diisocyanate under varying pH conditions?

- Kinetic Study Design :

- pH Control : Use buffered solutions (pH 2–12) to track hydrolysis rates. Acidic conditions favor carbamic acid formation, while alkaline media accelerate urea derivative production.

- Quenching Methods : Rapidly cool samples and analyze via HPLC or titrimetry to quantify unreacted NCO groups .

- Temperature Dependence : Conduct Arrhenius analysis to determine activation energy, accounting for steric effects on reaction barriers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.